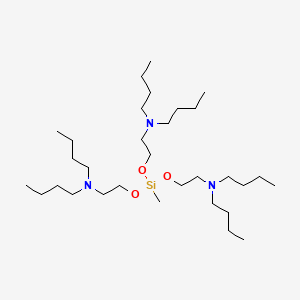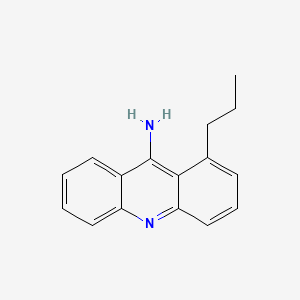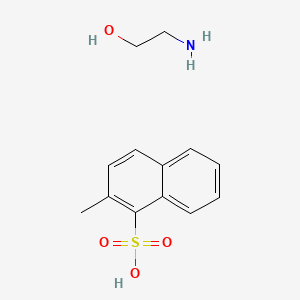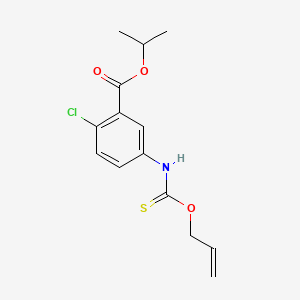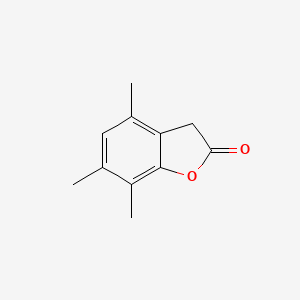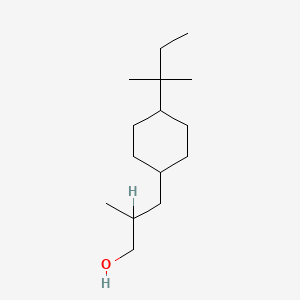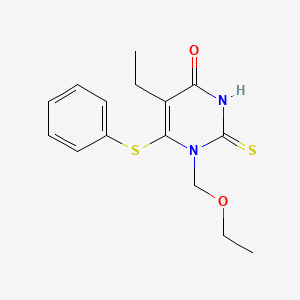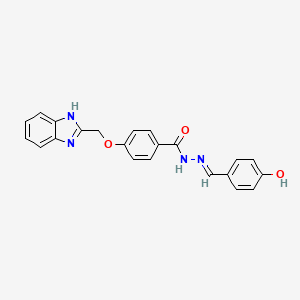![molecular formula C26H52O4Sn B12672022 Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane CAS No. 85702-55-2](/img/structure/B12672022.png)
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane is an organotin compound with the molecular formula C26H52O4Sn. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two butyl groups and two 3,5,5-trimethylhexanoyl groups bonded to a tin atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 3,5,5-trimethylhexanoic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl and 3,5,5-trimethylhexanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is utilized in the production of coatings, plastics, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism by which Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin oxide
Uniqueness
Compared to similar compounds, Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane is unique due to its specific structure, which imparts distinct chemical and physical properties. Its bulky 3,5,5-trimethylhexanoyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This makes it particularly useful in applications where stability and selectivity are crucial.
Properties
CAS No. |
85702-55-2 |
|---|---|
Molecular Formula |
C26H52O4Sn |
Molecular Weight |
547.4 g/mol |
IUPAC Name |
[dibutyl(3,5,5-trimethylhexanoyloxy)stannyl] 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.2C4H9.Sn/c2*1-7(5-8(10)11)6-9(2,3)4;2*1-3-4-2;/h2*7H,5-6H2,1-4H3,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
FDPOYLKSLUMJRE-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)CC(C)CC(C)(C)C)OC(=O)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


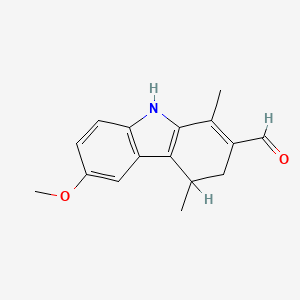

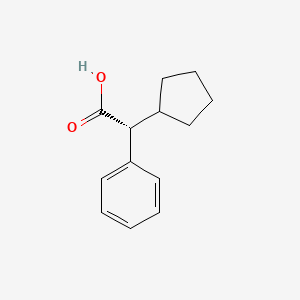
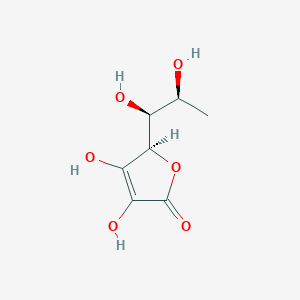
![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)
